molecular formula C13H9NO5S B10884521 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B10884521
M. Wt: 291.28 g/mol
InChI Key: RIHIKWNEIXONAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and oxoethyl groups can play a crucial role in binding to the active sites of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl furan-2-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl pyrrole-2-carboxylate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of both the nitrophenyl and oxoethyl groups attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9NO5S

Molecular Weight

291.28 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C13H9NO5S/c15-11(8-19-13(16)12-5-2-6-20-12)9-3-1-4-10(7-9)14(17)18/h1-7H,8H2

InChI Key

RIHIKWNEIXONAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.